

BDP R6G Amine for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction

BDP R6G amine is a high-performance borondipyrromethene (BODIPY) fluorophore designed for applications in flow cytometry. Its spectral characteristics are closely matched to the traditional Rhodamine 6G (R6G) dye, allowing for its seamless integration into existing instrument settings and multicolor panels.[1][2] **BDP R6G amine** possesses a primary aliphatic amine group, which enables its covalent conjugation to antibodies and other proteins for targeted cell staining.[1][2] The BODIPY core of this dye offers several advantages for flow cytometry, including high fluorescence quantum yield, excellent photostability, and narrow emission spectra, which can lead to brighter signals and reduced spectral overlap in multicolor experiments.[3]

This document provides detailed application notes and protocols for the use of **BDP R6G amine** in flow cytometry, covering antibody conjugation, cell surface staining, intracellular staining, and viability staining.

Data Presentation: Performance Characteristics

Quantitative data for **BDP R6G amine** in flow cytometry is summarized below. As a member of the BODIPY family of dyes, it exhibits excellent brightness and photostability. The data for BODIPY FL is included as a proxy due to its similar spectral properties.

Property	BDP R6G Amine	BODIPY FL (as a proxy)	Reference
Excitation Maximum (nm)	530	500-503	
Emission Maximum (nm)	548	509-511	
Quantum Yield	0.96	~0.9	
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~76,000	~80,000	
Laser Line Compatibility	Blue (488 nm), Yellow-Green (561 nm)	Blue (488 nm)	
Common Filter	525/50 nm, 530/30 nm	515/30 nm, 530/30 nm	
Brightness	High	High	
Photostability	High	High	

Experimental Protocols

Antibody Conjugation with BDP R6G Amine

This protocol describes the conjugation of **BDP R6G amine** to an antibody via the formation of a stable amide bond. This is achieved by activating the antibody's carboxyl groups with a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with the primary amine of BDP R6G.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **BDP R6G amine**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

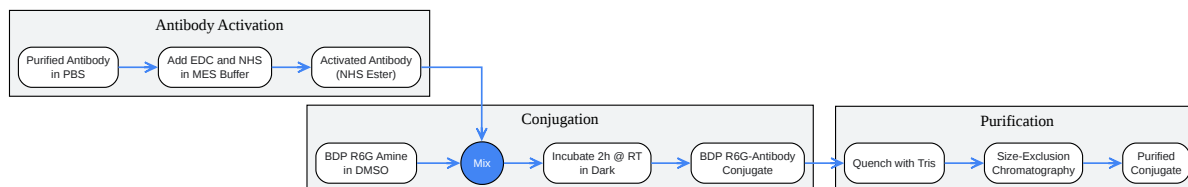
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography)
- Dialysis tubing or centrifugal filtration devices

Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. If the antibody concentration is below 1 mg/mL, it should be concentrated.
- Activation of Antibody:
 - Dissolve the antibody in the Reaction Buffer.
 - Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Preparation of **BDP R6G Amine**:
 - Dissolve **BDP R6G amine** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **BDP R6G amine** solution to the activated antibody solution.
 - Incubate for 2 hours at room temperature in the dark with gentle stirring.

- Quenching:
 - Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction.
 - Incubate for 10 minutes at room temperature.
- Purification:
 - Remove unconjugated **BDP R6G amine** and reaction byproducts by size-exclusion chromatography or dialysis.
 - The purified conjugate can be stored at 4°C with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).

Diagram: Antibody Conjugation Workflow



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Caption: Workflow for conjugating **BDP R6G amine** to an antibody.

Cell Surface Staining with BDP R6G-Conjugated Antibody

Materials:

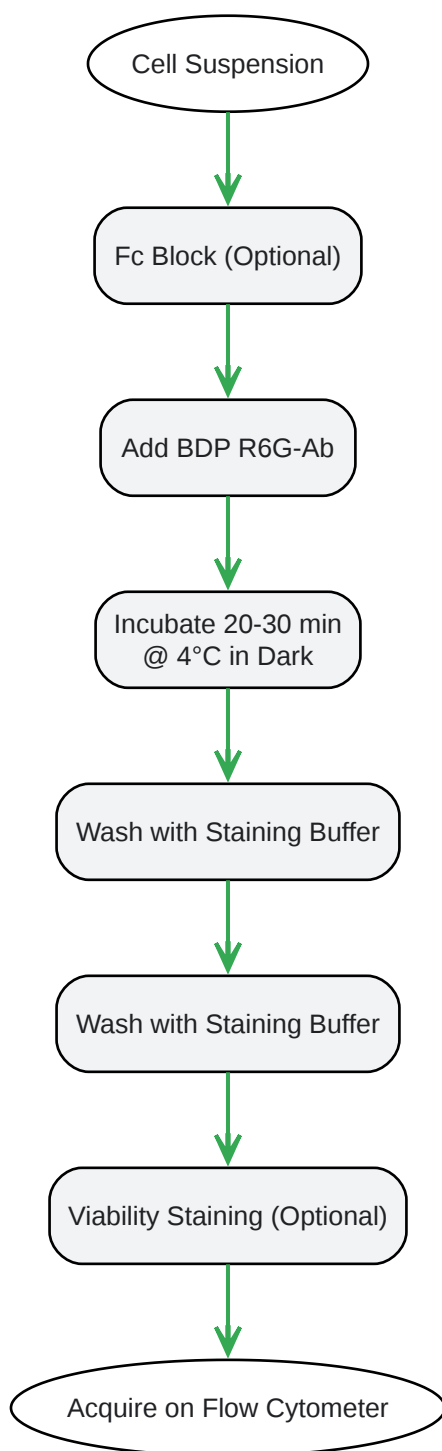
- Cells in suspension (1×10^6 cells per sample)

- BDP R6G-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc block (optional)
- Viability dye (optional)

Procedure:

- Cell Preparation: Harvest and wash cells with Flow Cytometry Staining Buffer.
- Fc Block (Optional): If staining cells with high Fc receptor expression (e.g., macrophages, B cells), incubate with an Fc blocking reagent for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the predetermined optimal concentration of the BDP R6G-conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
- Viability Staining (Optional): If a viability dye is to be used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's protocol.
- Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Diagram: Cell Surface Staining Workflow



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Caption: Workflow for cell surface staining with a BDP R6G-conjugated antibody.

Intracellular Staining with BDP R6G-Conjugated Antibody

Materials:

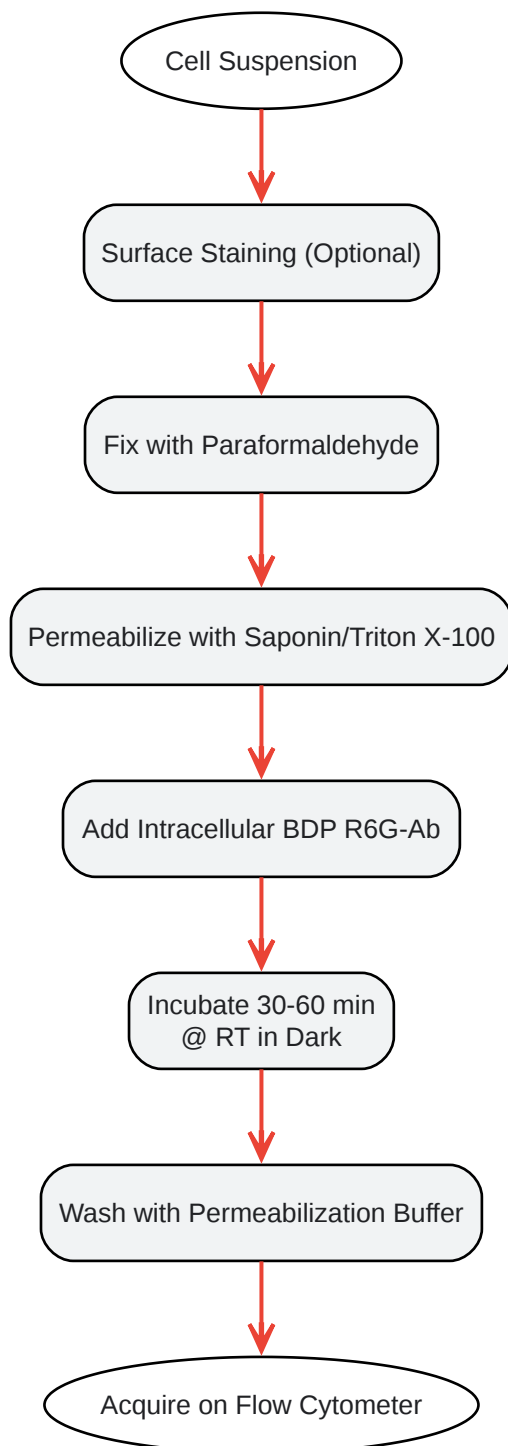
- Cells in suspension (1×10^6 cells per sample)
- BDP R6G-conjugated antibody for the intracellular target
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)
- Flow Cytometry Staining Buffer

Procedure:

- Surface Staining (Optional): Perform cell surface staining as described in Protocol 2.
- Fixation:
 - Wash the cells once with PBS.
 - Resuspend the cells in 100 μ L of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.
- Permeabilization:
 - Wash the cells twice with Permeabilization Buffer.
 - Resuspend the cells in 100 μ L of Permeabilization Buffer.
- Intracellular Staining:
 - Add the BDP R6G-conjugated antibody to the permeabilized cells.
 - Incubate for 30-60 minutes at room temperature in the dark.

- Washing: Wash the cells twice with Permeabilization Buffer.
- Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Diagram: Intracellular Staining Workflow



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Caption: Workflow for intracellular staining using a BDP R6G-conjugated antibody.

Viability Staining with BDP R6G Amine

BDP R6G amine can be used as a fixable viability dye. It is cell-impermeable and reacts with free amines. Live cells with intact membranes will have minimal staining on their surface, while dead cells with compromised membranes will be brightly stained due to the reaction with abundant intracellular amines.

Materials:

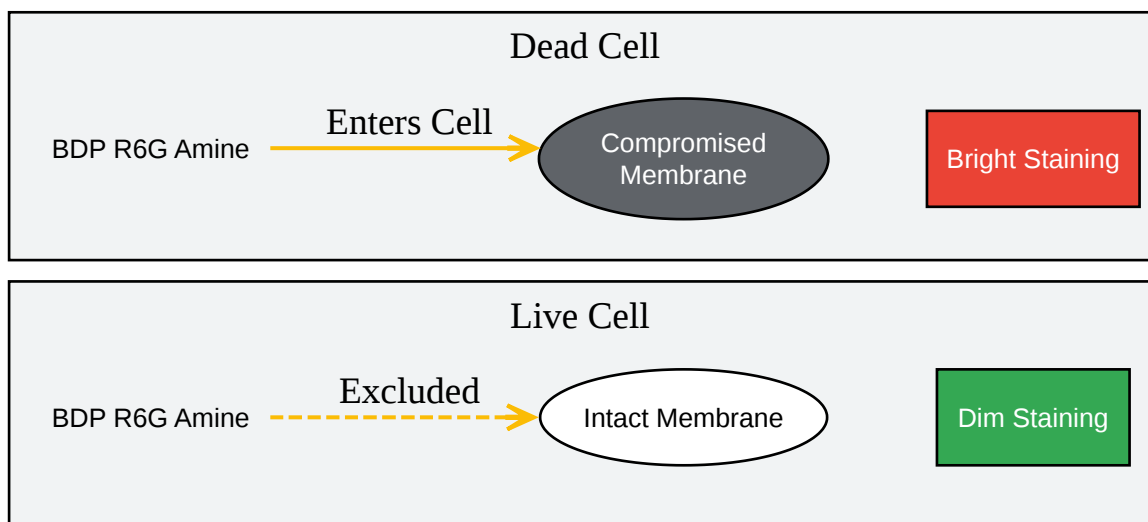
- Cells in suspension (1×10^6 cells per sample)
- **BDP R6G amine**
- Protein-free PBS
- Flow Cytometry Staining Buffer

Procedure:

- Cell Preparation: Wash cells once with protein-free PBS.
- Staining:
 - Resuspend the cells in 1 mL of protein-free PBS.
 - Add **BDP R6G amine** to a final concentration of 1 μ M (concentration may need to be optimized).
 - Incubate for 15-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to quench any unreacted dye.
- Subsequent Staining: Proceed with surface and/or intracellular staining protocols as needed. The viability staining is compatible with fixation and permeabilization.

- Acquisition: Acquire cells on a flow cytometer, discriminating live (dim) from dead (bright) populations.

Diagram: Viability Staining Mechanism



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